(cyanomethyl)phosphonic acid

Organophosphorus Synthesis Phosphonic Acid Halides Process Chemistry

This high-purity (≥95%) (cyanomethyl)phosphonic acid is the free acid form, essential for aqueous-phase catalysis, metal-organic framework (MOF) synthesis, and as a stable precursor for further functionalization. Its unique cyanomethyl group enables metal coordination and subsequent transformations to amides, amines, or heterocycles, which cannot be replicated by generic alkyl- or amino-phosphonic acids. Ideal for researchers needing a water-soluble, reactive intermediate for advanced material and pharmaceutical research.

Molecular Formula C2H4NO3P
Molecular Weight 121.032
CAS No. 35236-60-3
Cat. No. B2389133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cyanomethyl)phosphonic acid
CAS35236-60-3
Molecular FormulaC2H4NO3P
Molecular Weight121.032
Structural Identifiers
SMILESC(C#N)P(=O)(O)O
InChIInChI=1S/C2H4NO3P/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6)
InChIKeySAFQZYRQIXIKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomethyl Phosphonic Acid (CAS 35236-60-3): A Bifunctional Building Block for Specialized Synthesis


(Cyanomethyl)phosphonic acid (CAS 35236-60-3) is an organophosphorus compound with the molecular formula C₂H₄NO₃P, featuring a phosphonic acid group and a cyanomethyl (-CH₂CN) moiety . This unique combination of functional groups provides a versatile platform for organic synthesis and materials science. Unlike its more commonly used esters, the free acid form offers distinct advantages in aqueous media, metal coordination chemistry, and as a precursor to other phosphorus-containing compounds [1].

Why Generic Substitution of Cyanomethyl Phosphonic Acid with Other Phosphonic Acids Fails


Substituting (cyanomethyl)phosphonic acid with a generic phosphonic acid, such as methylphosphonic acid or aminomethylphosphonic acid, is not chemically feasible due to the unique bifunctionality of the cyanomethyl group. The nitrile group is not merely a spectator; it actively participates in coordination chemistry with metal ions and can undergo further transformations to yield amides, amines, or heterocycles . This reactivity profile is absent in simple alkyl- or amino-phosphonic acids, meaning a direct substitution would result in a different compound with distinct reactivity and application outcomes [1]. For example, while diethyl cyanomethylphosphonate is widely used in Horner-Wadsworth-Emmons (HWE) olefinations, the free acid's ionic nature and hydrogen-bonding capacity make it uniquely suited for aqueous-phase catalysis and the synthesis of metal-organic frameworks .

Quantitative Differentiation Evidence for Cyanomethyl Phosphonic Acid (35236-60-3)


Improved Thermal Stability and Synthetic Yield of Acid Halide Derivatives

The preparation of cyanomethylphosphonic acid dichloride from acetonitrile via oxidative chlorophosphorylation was historically unsuccessful, yielding unstable products that decomposed upon distillation. In contrast, the process described in US Patent 4,904,813 using cyanomethylphosphonic acid as a precursor produces stable cyanomethylphosphonic acid dichloride that is stable at temperatures of 100 °C or more [1]. This represents a significant advancement in the synthetic accessibility of this reactive intermediate.

Organophosphorus Synthesis Phosphonic Acid Halides Process Chemistry

Distinct Metal Coordination Behavior Due to Nitrile Group

(Cyanomethyl)phosphonic acid possesses both a phosphonate group and a nitrile group, enabling it to act as a bifunctional ligand. The nitrile nitrogen can serve as an additional coordination site for metal ions, a feature not present in simple phosphonic acids like methylphosphonic acid or ethylphosphonic acid [1]. While no direct complexation constant (log K) data is available in the open literature for this specific acid, its bifunctionality is a class-level inference that differentiates it from monofunctional phosphonates. The ability to form stable complexes with metal ions is cited in multiple sources as a key feature for catalysis and coordination chemistry applications .

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Distinct Application in the Synthesis of β-Aminophosphonic Acid Derivatives

A chiral, non-racemic equivalent of cyanomethylphosphonic acid, based on a camphor skeleton, has been successfully employed in phase-transfer catalyzed (PTC) alkylation to achieve formal entry into enantiomerically enriched β-amino-α-substituted phosphonic acids [1]. While this study uses an ester equivalent, it highlights the unique role of the cyanomethyl moiety as a handle for constructing chirally pure phosphonic acid derivatives. This application is not reported for analogous compounds like methylphosphonic acid or ethylphosphonic acid, which lack the necessary functional group for such transformations.

Asymmetric Synthesis Organocatalysis β-Aminophosphonic Acids

Optimal Application Scenarios for Cyanomethyl Phosphonic Acid (CAS 35236-60-3)


Synthesis of Stable Cyanomethylphosphonic Acid Dichloride

For researchers requiring a stable, reactive intermediate for further functionalization, (cyanomethyl)phosphonic acid is the preferred starting material. The patented process [1] demonstrates its conversion to cyanomethylphosphonic acid dichloride, a compound that is thermally stable at 100 °C, overcoming the decomposition issues encountered with prior art methods. This enables the reliable production of downstream phosphorus-containing compounds.

Aqueous-Phase Metal Coordination and Catalyst Development

The free acid form's solubility in water and its ability to form stable complexes with metal ions make it an ideal candidate for developing water-soluble catalysts or for synthesizing metal-organic frameworks (MOFs) under mild, environmentally benign conditions. This is in contrast to its ester analogs, which are often immiscible with water.

Precursor for Enantioselective Synthesis of β-Aminophosphonic Acids

When incorporated into a chiral auxiliary, as demonstrated with a camphor-based system [2], the cyanomethylphosphonic acid scaffold enables the enantioselective synthesis of β-amino-α-substituted phosphonic acids. This application is specific to the cyanomethyl functionality and cannot be replicated with simpler alkylphosphonic acids.

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